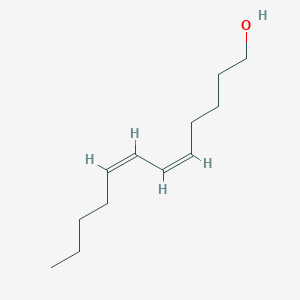

(5Z,7Z)-Dodeca-5,7-dien-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5Z,7Z)-Dodeca-5,7-dien-1-OL is an organic compound with the molecular formula C12H22O. It is a colorless liquid with a distinctive aroma, often used in the field of organic synthesis. This compound is characterized by the presence of two conjugated double bonds and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5Z,7Z)-Dodeca-5,7-dien-1-OL can be synthesized through several methods. One common approach involves the reaction of appropriate starting materials such as dodeca-5,7-diene with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the hydroxyl group to the diene system.

Industrial Production Methods

In an industrial setting, this compound is often produced through large-scale organic synthesis processes. These processes involve the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z,7Z)-Dodeca-5,7-dien-1-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The double bonds can be reduced to single bonds, converting the compound into a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.

Major Products

Oxidation: Produces dodeca-5,7-dien-1-one.

Reduction: Produces dodecan-1-ol.

Substitution: Produces dodeca-5,7-dien-1-halide.

Scientific Research Applications

(5Z,7Z)-Dodeca-5,7-dien-1-OL has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z,7Z)-Dodeca-5,7-dien-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The conjugated double bonds can participate in electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(5Z,7Z)-Dodeca-5,7-diene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Dodecan-1-ol: A saturated alcohol with no double bonds, leading to different chemical properties and reactivity.

Dodeca-5,7-dien-1-one: An oxidized form with a carbonyl group instead of a hydroxyl group, exhibiting different reactivity.

Uniqueness

(5Z,7Z)-Dodeca-5,7-dien-1-OL is unique due to the presence of both conjugated double bonds and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various industrial applications.

Biological Activity

(5Z,7Z)-Dodeca-5,7-dien-1-OL is an organic compound notable for its unique structure, characterized by two conjugated double bonds and a hydroxyl group. This compound has garnered interest in various fields, particularly in biology and pest management, due to its biological activity as a pheromone in certain insect species. This article explores the biological activity of this compound, including its mechanisms of action, applications in pest control, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H22O. Its structure can be represented as follows:

This compound features a hydroxyl (-OH) group attached to a dodecadiene backbone. The specific configuration of the double bonds (cis at positions 5 and 7) is crucial for its biological activity.

This compound functions primarily as a pheromone in various insect species. Its mechanism involves binding to olfactory receptors in target insects, triggering behavioral responses such as attraction and mating disruption. The effectiveness of this compound as a pheromone is highly dependent on its stereochemistry; small changes in molecular configuration can significantly alter its biological activity.

Pheromonal Role

The primary biological activity of this compound lies in its role as a sex pheromone for certain moth species. Research has shown that it serves as an attractant for male moths of the genus Dendrolimus, facilitating mating behaviors. This property has been exploited in pest management strategies to monitor and control moth populations .

Case Studies

-

Mating Disruption in Dendrolimus Species :

- A study demonstrated that traps baited with this compound significantly increased the capture rates of male Dendrolimus moths compared to controls without the pheromone. This indicates its potential for use in integrated pest management (IPM) strategies to disrupt mating cycles and reduce population growth.

-

Field Trials :

- Field trials conducted in forest areas infested with Dendrolimus species showed that the application of this pheromone led to a marked decrease in mating success rates among the target moth populations. The results suggested that using this compound could effectively manage pest populations while minimizing chemical pesticide use .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (5Z,7E)-Dodecadienyl Acetate | Ester | Similar function but with an acetate group |

| (5E,7Z)-Dodecadienyl Propanoate | Isomer | Different stereochemistry affects biological activity |

| (4Z,8E)-Dodeca-4,8-dienyl Propanoate | Diene Ester | Different position of double bonds |

The uniqueness of this compound lies in its specific stereochemistry and effective role as an insect pheromone compared to other similar compounds that may not exhibit the same level of biological activity or specificity .

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(5Z,7Z)-dodeca-5,7-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7- |

InChI Key |

JUDKGQZMLJXRJX-ISTTXYCBSA-N |

Isomeric SMILES |

CCCC/C=C\C=C/CCCCO |

Canonical SMILES |

CCCCC=CC=CCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.